molecular formula C5H13NO3S B1427182 4-Methoxybutane-1-sulfonamide CAS No. 1343838-10-7

4-Methoxybutane-1-sulfonamide

Cat. No.: B1427182
CAS No.: 1343838-10-7
M. Wt: 167.23 g/mol
InChI Key: RDCXBJGICKBAQR-UHFFFAOYSA-N
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Description

4-Methoxybutane-1-sulfonamide is an aliphatic sulfonamide derivative of high interest in chemical and pharmaceutical research . As a member of the sulfonamide class, it serves as a versatile building block and intermediate in synthetic organic chemistry, particularly for the development of novel compounds with potential biological activity . Sulfonamides are a foundational group in medicinal chemistry; while early antibacterial sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, many modern non-antibiotic sulfonamides have been developed for a wide range of applications, including use as diuretics, anticonvulsants, and antidiabetic agents . The specific four-carbon butane chain with a methoxy substituent at the terminal carbon makes this compound a valuable reagent for structure-activity relationship (SAR) studies and for exploring the interactions of aliphatic sulfonamides with various biological targets. Researchers utilize this compound under the "Research Use Only" (RUO) designation to investigate new pharmacological pathways, develop agrochemicals, and create advanced materials . This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxybutane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO3S/c1-9-4-2-3-5-10(6,7)8/h2-5H2,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCXBJGICKBAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343838-10-7
Record name 4-methoxybutane-1-sulfonamide
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Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the vibrational modes of a molecule. edinst.comnih.gov These methods are essential for identifying the functional groups present in 4-Methoxybutane-1-sulfonamide.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. libretexts.org The resulting spectrum displays absorption bands at specific wavenumbers, which correspond to the vibrations of particular bonds and functional groups. For this compound, several characteristic bands are expected.

The sulfonamide group (–SO₂NH–) has highly characteristic absorption bands. rsc.org Asymmetric and symmetric stretching vibrations of the S=O bonds are typically strong and appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching vibrations of the primary amine in the sulfonamide group are expected in the region of 3300-3200 cm⁻¹. The S-N bond stretching is generally observed in the 914–895 cm⁻¹ region. rsc.org

The methoxy (B1213986) group (-OCH₃) and the butane (B89635) backbone also produce distinct signals. The C-O-C asymmetric stretching vibration of the ether linkage is anticipated in the range of 1286–1254 cm⁻¹. rsc.org The C-H stretching vibrations of the alkane chain and methyl group typically appear in the 3000-2850 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Sulfonamide (-SO₂NH₂) N-H Stretch 3300 - 3200
S=O Asymmetric Stretch 1320 - 1310
S=O Symmetric Stretch 1155 - 1143
S-N Stretch 914 - 895
Ether (-OCH₃) C-O-C Asymmetric Stretch 1286 - 1254
C-O-C Symmetric Stretch 1056 - 1022

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. edinst.com A vibrational mode is "Raman active" if it involves a change in the molecule's polarizability. edinst.com While FT-IR is particularly sensitive to polar bonds (like C=O, O-H, N-H), Raman spectroscopy is often more effective for analyzing non-polar, symmetric bonds.

In this compound, the symmetric S=O stretching vibration is expected to produce a strong and distinct Raman signal. researchgate.net The C-C and C-H vibrations of the butane backbone would also be clearly visible. In contrast to the strong N-H stretching bands in FT-IR, these are often weak in Raman spectra. The combination of both FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational framework. spectroscopyonline.com

Normal Coordinate Analysis (NCA) is a theoretical method used to assign specific vibrational modes to the experimentally observed bands in FT-IR and Raman spectra. This computational analysis involves creating a theoretical model of the molecule's force fields and geometry to calculate the frequencies of its normal modes of vibration.

While no specific NCA has been published for this compound, this technique is valuable for complex molecules where empirical assignments can be ambiguous. conicet.gov.ar The analysis could definitively correlate the calculated vibrational frequencies with the experimental spectral data, confirming the assignment of bands corresponding to the sulfonamide, methoxy, and alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and splitting patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined. mnstate.edu

The ¹H NMR spectrum of this compound is predicted to show five distinct sets of signals, corresponding to the five chemically non-equivalent proton environments.

-SO₂NH₂ : The two protons on the nitrogen atom are expected to appear as a broad singlet. Its chemical shift can be variable and is concentration-dependent. In some sulfonamides, this peak appears between 8.78 and 10.15 ppm. rsc.org

-O-CH₃ : The three protons of the methoxy group will produce a sharp singlet, typically around 3.3 ppm.

-CH₂-S : The two protons on the carbon adjacent to the sulfonamide group are expected to be a triplet, shifted downfield due to the electron-withdrawing effect of the sulfur.

-CH₂-O : The two protons on the carbon adjacent to the ether oxygen will also appear as a triplet.

-CH₂-CH₂- : The four protons of the two central methylene (B1212753) groups will likely overlap, creating a complex multiplet.

The integration of these signals would correspond to a proton ratio of 2:3:2:2:4.

Table 2: Predicted ¹H NMR Data for this compound

Proton Environment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-SO₂NH₂ Variable (e.g., 8-10) Broad Singlet 2H
-O-CH₃ ~ 3.3 Singlet 3H
-CH₂-O ~ 3.4 - 3.6 Triplet 2H
-CH₂-S ~ 3.0 - 3.2 Triplet 2H

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, five distinct signals are expected, one for each unique carbon atom.

-O-CH₃ : The carbon of the methoxy group.

-CH₂-O : The carbon atom bonded to the ether oxygen.

-CH₂-S : The carbon atom bonded to the sulfur of the sulfonamide group.

Two central -CH₂- carbons : The two central methylene carbons in the butane chain, which are chemically distinct from each other.

The chemical shifts are influenced by the electronegativity of the attached atoms (O and S), causing the carbons directly bonded to them to appear further downfield. libretexts.org

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Environment Predicted Chemical Shift (δ, ppm)
-CH₂-O ~ 70 - 75
-O-CH₃ ~ 55 - 60
-CH₂-S ~ 50 - 55
Central -CH₂- ~ 20 - 30

Advanced NMR Techniques for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation of organic molecules. researchgate.net For a molecule such as this compound, which possesses a flexible alkyl chain, one-dimensional (1D) ¹H and ¹³C NMR provide initial data, but two-dimensional (2D) techniques are required for unambiguous assignment and confirmation of the molecular framework. numberanalytics.comscience.gov

Key 2D NMR experiments would include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). youtube.comcreative-biostructure.com

COSY: This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would reveal correlations between adjacent methylene groups (H-1/H-2, H-2/H-3) and between the H-3 and H-4 protons, confirming the connectivity of the butane chain. uvic.ca

HSQC: This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C coupling). creative-biostructure.com It allows for the direct assignment of carbon signals based on the already assigned proton signals. For instance, the proton signal for the methoxy group (-OCH₃) would correlate to the methoxy carbon, and the protons at C-1, C-2, C-3, and C-4 would each show a cross-peak to their respective carbon atoms. youtube.com

HMBC: This experiment detects longer-range (typically 2-3 bonds) heteronuclear couplings and is crucial for connecting molecular fragments and identifying quaternary carbons. uvic.ca For this compound, key HMBC correlations would be expected between the methoxy protons (H-5) and the C-4 carbon, and between the H-1 protons and the C-2 and C-3 carbons, unequivocally establishing the position of the methoxy and sulfonamide groups. science.gov

A hypothetical table of expected NMR assignments is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound. Predicted for CDCl₃ solvent. Chemical shifts (δ) are in ppm.

Atom Position Atom ¹H Chemical Shift (δ) ¹³C Chemical Shift (δ) Key HMBC Correlations (¹H → ¹³C)
1 -CH₂-SO₂- ~3.10 (t) ~52.0 C2, C3
2 -CH₂- ~1.95 (m) ~22.0 C1, C3, C4
3 -CH₂- ~1.70 (m) ~29.0 C1, C2, C4, C5
4 -CH₂-O- ~3.45 (t) ~72.0 C2, C3, C5
5 -O-CH₃ ~3.35 (s) ~59.0 C4

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. researchgate.net The types of electronic transitions possible in a molecule depend on its structure, specifically the presence of chromophores (light-absorbing groups). coe.edu

This compound is a saturated aliphatic compound. It lacks conjugated π-systems, which are responsible for strong absorptions in the 200-800 nm range. acs.org The possible electronic transitions are of the high-energy σ → σ* type and, more significantly, the n → σ* type, involving the non-bonding (n) lone-pair electrons on the oxygen, nitrogen, and sulfur atoms. researchgate.netlibretexts.org

σ → σ transitions:* These involve exciting an electron from a sigma bonding orbital to a sigma anti-bonding orbital. These are very high-energy transitions and typically occur at wavelengths below 200 nm, outside the range of standard spectrophotometers.

n → σ transitions:* These involve promoting a lone-pair electron from a nitrogen or oxygen atom into an anti-bonding σ* orbital. These transitions are of lower energy than σ → σ* and are expected to appear in the short-wavelength UV region, likely around or just below 200 nm. libretexts.org

Due to the absence of a strong chromophore, this compound would be expected to be largely transparent in the conventional UV-Vis region (>220 nm). Any observed absorption would be weak. mhlw.go.jp

Table 2: Hypothetical Electronic Transitions for this compound.

Transition Type Involved Orbitals Expected λₘₐₓ (nm) Intensity
n → σ* N lone pair → σ* (S-N, S-C) ~195 Weak
n → σ* O lone pair → σ* (C-O) ~185 Weak

Time-Dependent Density Functional Theory (TD-DFT) for λₘₐₓ Prediction

To complement experimental UV-Vis spectroscopy, theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict electronic absorption wavelengths (λₘₐₓ). science.govnih.gov This computational method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net

For a molecule like this compound, a TD-DFT calculation, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be performed on the optimized ground-state geometry. nih.gov The calculation would yield a list of vertical excitation energies, their corresponding wavelengths, and their oscillator strengths (f), which relate to the intensity of the absorption. scispace.com This approach is valuable for assigning the weak, high-energy transitions expected for this molecule.

Table 3: Hypothetical TD-DFT Predicted Absorption Wavelengths (λₘₐₓ) for this compound. Calculated in vacuum.

Transition Major Contribution Calculated λₘₐₓ (nm) Oscillator Strength (f)
S₀ → S₁ HOMO → LUMO (n → σ*) 193 0.008
S₀ → S₂ HOMO-1 → LUMO (n → σ*) 184 0.015

Rotational Spectroscopy for Conformational Analysis

Rotational spectroscopy, particularly in a supersonic jet expansion, is an exceptionally powerful technique for determining the precise three-dimensional structures of molecules in the gas phase. rsc.org It is ideal for analyzing conformationally flexible molecules like this compound. uni-kiel.deresearchgate.net

Determination of Conformational Preferences

The flexible four-carbon chain and the rotatable C-S and C-O bonds mean that this compound can exist as a mixture of different conformers at room temperature. unibo.it These conformers, which represent different local minima on the potential energy surface, can be "frozen" and studied individually in the cold, isolated environment of a supersonic jet. researchgate.net

Each unique conformer has a distinct set of principal moments of inertia (Iₐ, Iₑ, Iₓ) and, consequently, a unique set of rotational constants (A, B, C). researchgate.net By matching the experimentally determined rotational constants to those predicted by quantum chemical calculations for various possible geometries (e.g., gauche vs. anti arrangements of the carbon backbone), an unambiguous identification of the conformers present in the jet can be achieved. mdpi.com

Table 4: Hypothetical Rotational Constants for Two Plausible Conformers of this compound. Calculated at the MP2/6-311++G(d,p) level of theory.

Conformer Relative Energy (kJ/mol) A (MHz) B (MHz) C (MHz)
I (all-anti) 0.0 2550 480.5 450.1

Analysis of Quadrupolar Nuclei Interactions (e.g., ¹⁴N)

A definitive piece of evidence in assigning conformers comes from the analysis of the hyperfine structure in the rotational spectrum caused by quadrupolar nuclei. researchgate.net The ¹⁴N nucleus (spin I = 1) possesses a non-spherical charge distribution, resulting in a nuclear electric quadrupole moment. nih.govresearchgate.net This moment interacts with the electric field gradient (EFG) at the nucleus, which is created by the surrounding electrons and nuclei. This interaction, known as nuclear quadrupole coupling, splits each rotational transition into a characteristic pattern of hyperfine components. aip.org

The strength of this coupling is described by the nuclear quadrupole coupling constants (NQCCs), typically χₐₐ, χₑₑ, and χₓₓ. kcl.ac.ukrsc.org These constants are extremely sensitive to the electronic environment around the nitrogen atom and its orientation with respect to the principal inertial axes of the molecule. mdpi.comnih.gov Since different conformers have different inertial axes and slightly different electronic distributions, they will have distinct NQCCs. Comparing the experimental NQCCs with those calculated theoretically provides unambiguous confirmation of a conformer's structural assignment. kcl.ac.uknih.gov

Table 5: Hypothetical ¹⁴N Nuclear Quadrupole Coupling Constants (NQCCs) for Two Plausible Conformers of this compound.

Conformer χₐₐ (MHz) χₑₑ (MHz) χₓₓ (MHz)
I (all-anti) 1.55 -2.80 1.25

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. They allow for the detailed exploration of a molecule's electronic structure, which governs its geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. A primary application of DFT is geometry optimization, a process that computationally determines the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.

For sulfonamide derivatives, DFT calculations are routinely used to predict bond lengths, bond angles, and dihedral angles. nih.gov For instance, studies on various sulfonamides have successfully used DFT to calculate optimized geometries that show good agreement with experimental data obtained from X-ray crystallography. rsc.orgkau.edu.sa The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a direct output of these calculations, providing a foundation for further analysis. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional (e.g., B3LYP, M06) is an approximation to the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

Commonly used basis sets for sulfonamides include Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p). nih.govtandfonline.comnih.gov The "d,p" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the polar bonds found in the sulfonamide group (-SO₂NH₂). The "++" in larger basis sets like 6-311++G(d,p) signifies the inclusion of diffuse functions, which are important for describing anions and weak, non-covalent interactions. rsc.orgnih.gov The selection of a specific DFT functional and basis set, often referred to as the "level of theory," represents a balance between computational cost and desired accuracy. For many sulfonamide studies, the B3LYP functional combined with a 6-31G(d,p) or larger basis set has been shown to provide reliable results. nih.govijaers.com

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and charge transfer within a molecule. nih.gov It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. researchgate.net

In sulfonamides, NBO analysis can reveal key electronic features, such as the delocalization of lone pair electrons from oxygen and nitrogen atoms into the antibonding orbitals of adjacent bonds (e.g., n → σ* or n → π* transitions). indexcopernicus.comnih.gov For example, in a study on a sulfonamide Schiff base, NBO analysis confirmed the presence of π-π* and n-π* interactions, which are crucial for understanding the molecule's electronic stability and reactivity. nih.gov These analyses provide a detailed picture of the electronic communication across the sulfonamide moiety and its substituents. ijaers.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ijaers.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This is often associated with higher chemical reactivity and lower stability. mdpi.com For various sulfonamide derivatives, the HOMO-LUMO gap has been calculated to understand their electronic properties and potential for intramolecular charge transfer. nih.govkau.edu.sa The energies of the HOMO and LUMO are also used to calculate important quantum chemical descriptors like chemical hardness, softness, and electronegativity. indexcopernicus.commdpi.com

Table 1: Illustrative Frontier Molecular Orbital Data for an Analogous Sulfonamide Compound

This table presents representative data from a computational study on a series of N-alkylated and O-alkylated sulfonamides, calculated at the B3LYP/6-31G(d,p) level of theory. ijaers.com

ParameterCompound 3 (Most Reactive)Compound 4 (Least Reactive)
E_HOMO (eV) -6.244-6.725
E_LUMO (eV) -1.375-1.611
Energy Gap (ΔE) (eV) 4.8695.114

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as from a high-intensity laser. This property is crucial for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀). researchgate.net

Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. mdpi.com Theoretical studies on sulfonamide derivatives have shown that compounds with significant intramolecular charge transfer, often indicated by a small HOMO-LUMO gap, tend to have larger β₀ values. researchgate.netresearchgate.net For instance, a study on a sulfonamide Schiff base found its hyperpolarizability to be significantly higher than that of urea, a standard reference material for NLO properties. nih.govnih.gov DFT calculations are a key tool for screening potential sulfonamide-based NLO materials before undertaking synthetic efforts. indexcopernicus.com

Table 2: Example NLO Properties of a Sulfonamide Schiff Base

The following data for a synthesized sulfonamide Schiff base were calculated using the B3LYP/6-311G+(d,p) method. nih.gov

PropertyCalculated Value
Dipole Moment (μ) (Debye) 7.97
Mean Polarizability (α) (esu) 4.38 x 10⁻²³
First Hyperpolarizability (β₀) (esu) 6.55 x 10⁻³⁰

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single-molecule systems (often in a vacuum or with an implicit solvent model), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For a molecule like 4-Methoxybutane-1-sulfonamide, MD simulations could be used to study its conformational flexibility, its interactions with solvent molecules (like water), or its binding behavior with a biological target, such as an enzyme. ajgreenchem.com In the context of drug design, MD simulations are often employed to explore how a ligand (like a sulfonamide derivative) binds to a protein's active site, assessing the stability of the resulting complex and identifying key intermolecular interactions, such as hydrogen bonds. researchgate.netrsc.org These simulations provide a dynamic picture that is often more representative of the complex biological environment than static models alone.

Conformational Space Exploration

The conformational flexibility of this compound is primarily dictated by the rotation around its single bonds. The molecule consists of a flexible methoxybutyl chain attached to a sulfonamide group. Conformational analysis involves studying the potential energy surface to identify stable rotamers. libretexts.org The key dihedral angles that define the conformational space are those around the C-C bonds of the butane (B89635) chain and the C-S and S-N bonds of the sulfonamide moiety.

Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to determine the geometries and relative energies of different conformers. lumenlearning.com For the butyl chain, staggered conformations (anti and gauche) are generally more stable than eclipsed conformations due to lower torsional strain. libretexts.org The presence of the methoxy (B1213986) group introduces additional complexity, with potential for intramolecular interactions that can influence conformational preferences.

Intermolecular and Intramolecular Interaction Analysis

The chemical behavior of this compound is significantly influenced by both intramolecular and intermolecular interactions. These non-covalent forces are crucial in determining its physical properties and how it interacts with its environment.

Intermolecular Interactions: The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). nih.gov In the solid state, sulfonamides frequently form extensive hydrogen-bonding networks. nih.govresearchgate.net The amino protons show a high propensity to form hydrogen bonds with the sulfonyl oxygens of neighboring molecules, often leading to chain or dimer motifs. nih.gov The methoxy group in this compound can also act as a hydrogen bond acceptor. The interplay of these interactions, along with weaker van der Waals forces from the butyl chain, dictates the crystal packing. researchgate.netcsic.es Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. nih.gov

Intramolecular Interactions: The flexible nature of the 4-methoxybutyl chain allows for the possibility of intramolecular hydrogen bonding. researchgate.net A hydrogen bond could potentially form between the sulfonamide N-H proton and the oxygen atom of the methoxy group, leading to a cyclic conformation. semanticscholar.org The formation of such an intramolecular hydrogen bond can restrict the molecule's conformation and increase its lipophilicity. rsc.org The stability of this interaction depends on the resulting ring size and geometry. Computational studies can quantify the energy of this intramolecular hydrogen bond, typically through methods like Natural Bond Orbital (NBO) analysis, which reveals the delocalization of electron density from the oxygen lone pair to the N-H antibonding orbital. nih.govresearchgate.net Studies on related systems have shown that the formation of such intramolecular hydrogen bonds is thermodynamically favored in the gas phase. semanticscholar.orgacs.org

Acid-Base Equilibria and Proton Transfer Studies

The sulfonamide moiety imparts acidic properties to the molecule, making the study of its acid-base equilibria and proton transfer phenomena critical.

Theoretical pKa Prediction and Correlation with Experimental Data

The acidity of the sulfonamide group (R-SO2NH2) arises from the ability of the nitrogen atom to be deprotonated. The resulting anion is stabilized by the strong electron-withdrawing sulfonyl group. The acid dissociation constant (pKa) is a key parameter describing this acidity. ufl.edu

Energetics of Intramolecular Hydrogen Bond Formation

As mentioned previously, an intramolecular hydrogen bond can form between the sulfonamide N-H and the ether oxygen. The energetics of this formation are a key aspect of the molecule's conformational profile. Computational chemistry allows for the precise calculation of the energy difference between the "open" conformation (without the hydrogen bond) and the "closed" conformation (with the hydrogen bond). acs.org

Studies on similar alkylamine-substituted sulfonamides have shown that the formation of an intramolecular hydrogen bond is thermodynamically favorable. semanticscholar.org The strength of this bond can be estimated by analyzing the geometric parameters (donor-acceptor distance, angle) and through methods like Atoms-in-Molecules (AIM) or NBO analysis. researchgate.netlookchem.com The calculated stabilization energy for such interactions in related molecules is typically in the range of several kcal/mol. semanticscholar.org This intramolecular interaction would compete with intermolecular hydrogen bonding in condensed phases.

Proton Transfer Mechanism Investigations

Proton transfer is a fundamental process in the chemistry of sulfonamides. Intramolecular proton transfer can occur in certain conformations. For instance, in a zwitterionic form (which is generally less stable than the neutral form), a proton could transfer from a protonated amine to the deprotonated sulfonamide group. semanticscholar.org Computational studies can model the transition state and determine the energy barrier for such processes. semanticscholar.orgacs.org For many sulfonamides, this type of intramolecular proton transfer is predicted to be a low-barrier process. semanticscholar.org

Furthermore, intermolecular proton transfer is the basis of the acidic behavior of sulfonamides in solution. In the gas phase, studies on protonated sulfonamides have shown that fragmentation often involves charge transfer and proton migration within an ion-neutral complex. researchgate.net Hydrogen bond-induced proton transfer has also been proposed as a key mechanism for enhancing the reactivity of sulfonamides in certain reactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focusing on chemical properties, not biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific property. While often used for biological activity, QSAR can also be applied to predict physicochemical properties. plapiqui.edu.ar For this compound, QSAR models can be developed to predict properties like pKa, solubility, or lipophilicity based on calculated molecular descriptors.

The process involves calculating a wide range of descriptors for a series of related sulfonamides. These descriptors can be constitutional (e.g., molecular weight), topological, or quantum chemical (e.g., HOMO/LUMO energies, partial charges, dipole moment). nih.govmdpi.com Multiple linear regression or machine learning methods are then used to build a model that correlates a subset of these descriptors with the property of interest. plapiqui.edu.arjbclinpharm.org

For instance, a QSAR model for pKa might use descriptors that reflect the electronic environment of the sulfonamide group. arkat-usa.org Studies have shown that descriptors related to energy, entropy, and polarity are often significant in modeling the properties of sulfonamides. nih.gov While a specific QSAR model for this compound is not available, its descriptors could be calculated and used as input for existing general sulfonamide QSAR models to predict its properties.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/Source
Molecular FormulaC5H13NO3S-
Monoisotopic Mass167.06161 DaPubChem uni.lu
XlogP-0.5PubChem (Predicted) uni.lu
Predicted Collision Cross Section (CCS) Ų
[M+H]+135.4CCSbase Prediction uni.lu
[M+Na]+143.1CCSbase Prediction uni.lu
[M-H]-133.5CCSbase Prediction uni.lu

Table 2: General Computational Data for Sulfonamide Interactions

Interaction TypeKey FeaturesRelevant Computational Methods
Intermolecular H-Bonding N-H (donor) to S=O (acceptor) is a common and strong motif. nih.govnih.govDFT, Hirshfeld Surface Analysis, Crystal Structure Prediction
Intramolecular H-Bonding Possible between N-H and a suitable acceptor in the side chain (e.g., ether oxygen). researchgate.netsemanticscholar.orgDFT (Conformational Search), NBO Analysis, AIM Theory
Proton Transfer Low energy barriers for intramolecular transfer in some cases; fundamental to acid-base behavior. semanticscholar.orgnih.govDFT (Transition State Search), Ab Initio Molecular Dynamics
QSAR Descriptors Electronic (charges, HOMO/LUMO), Steric, and Lipophilic parameters are often used. nih.govarkat-usa.orgDFT, Semi-empirical methods, Molecular mechanics

Molecular Docking Studies (Focused on interaction mechanisms with chemical entities)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjb.ro This method is instrumental in drug discovery and molecular biology, providing insights into the interaction mechanisms between a ligand, such as this compound, and a target macromolecule, typically a protein or nucleic acid. innovareacademics.innih.gov The primary objective of molecular docking is to achieve an optimized conformation of the ligand-receptor complex, characterized by the lowest binding free energy. innovareacademics.in

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the general principles and methodologies applied to other sulfonamide derivatives can be extrapolated to understand its potential interaction mechanisms. Such studies are crucial for elucidating structure-activity relationships (SAR) and guiding the design of novel therapeutic agents. nih.govtandfonline.com

Methodology:

A typical molecular docking study for this compound would involve several key steps. Initially, the three-dimensional structures of both the ligand (this compound) and the target protein are prepared. The protein structure is often obtained from a repository like the Protein Data Bank (PDB). pensoft.net Computational software, such as AutoDock, Glide (Schrödinger), or GOLD, is then utilized to perform the docking simulations. nih.govpensoft.netimist.ma These programs explore a vast conformational space to identify the most stable binding pose of the ligand within the active site of the protein. The stability of the resulting complex is evaluated using a scoring function, which estimates the binding affinity, often expressed in kcal/mol. tandfonline.comdergipark.org.tr Lower, more negative scores typically indicate stronger binding. tandfonline.com

Interaction Mechanisms:

The interaction of sulfonamides with protein targets is multifaceted, involving a combination of non-covalent forces. Key interactions that would be analyzed in a docking study of this compound include:

Hydrogen Bonds: The sulfonamide group (–SO₂NH₂) is a potent hydrogen bond donor and acceptor. The oxygen atoms of the sulfonyl group and the nitrogen atom can form critical hydrogen bonds with amino acid residues in the protein's active site, which is a common feature in sulfonamide binding. pensoft.netmdpi.com

Hydrophobic Interactions: The methoxybutyl chain of this compound is lipophilic and can engage in hydrophobic interactions with nonpolar amino acid residues within the binding pocket. The extent of these interactions significantly influences the binding affinity and selectivity. nih.govresearchgate.net Studies on other sulfonamides have shown that increasing the hydrophobicity of certain substituents can enhance the protein-ligand association rate. nih.govresearchgate.net

Coordination with Metal Ions: In metalloenzymes, such as carbonic anhydrase, the sulfonamide group often coordinates with a zinc ion in the active site, a critical interaction for inhibitory activity. pensoft.netnih.gov

Hypothetical Docking Results:

To illustrate the type of data generated from a molecular docking study, the following table presents hypothetical findings for this compound with a putative protein target, Carbonic Anhydrase II (hCAII), a well-studied target for sulfonamide inhibitors. nih.govresearchgate.net

Disclaimer: The following data is a hypothetical representation to illustrate the output of a molecular docking study. No specific experimental or computational results for the molecular docking of this compound were found in the searched literature.

Table 1: Hypothetical Molecular Docking Data for this compound

Target Protein PDB ID Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Carbonic Anhydrase II (Human) 2CBE -7.8 His94, His96, His119, Thr199, Thr200 Hydrogen Bond, Coordination with Zn²⁺

Detailed Research Findings:

A detailed analysis of the docking poses would provide a structural basis for the observed binding affinity. For instance, in the hypothetical interaction with Carbonic Anhydrase II, the sulfonamide moiety of this compound would likely be positioned deep within the active site. The nitrogen atom of the sulfonamide could coordinate with the catalytic zinc ion, while the sulfonyl oxygens form hydrogen bonds with the side chain of Thr199. pensoft.netnih.gov The methoxybutyl tail would likely extend into a hydrophobic pocket, making favorable contacts with residues such as Val121, Val143, and Leu198. nih.govresearchgate.net

By comparing the docking scores and interaction patterns of this compound with those of known inhibitors, researchers could predict its potential efficacy and selectivity. rjb.rodergipark.org.tr Furthermore, molecular dynamics simulations could be employed to supplement the docking results, providing insights into the stability of the ligand-protein complex over time. nih.gov These computational investigations are invaluable for understanding the molecular basis of action and for the rational design of new, more potent sulfonamide-based compounds. innovareacademics.in

Chemical Transformations of the Sulfonamide Moiety

The sulfonamide group is a robust and versatile functional group capable of undergoing a variety of chemical transformations. These reactions primarily involve the nitrogen and sulfur centers.

A fundamental reaction of primary sulfonamides like this compound is N-alkylation . The acidic protons on the sulfonamide nitrogen can be removed by a base, forming a sulfonamidate anion, which is a potent nucleophile. This anion can then react with various electrophiles, most commonly alkyl halides, to form N-alkylated sulfonamides. The choice of base and solvent is crucial for the success of these reactions, with options ranging from traditional strong bases like sodium hydride to milder conditions using potassium carbonate. researchgate.net

Another key transformation is the cleavage of the S-N bond . This can be achieved under reductive conditions, for instance, using reagents like samarium iodide or through photoredox catalysis, to yield the corresponding amine (4-methoxybutylamine) and sulfur-containing byproducts. evitachem.com This cleavage is a critical step when the sulfonamide group is used as a protecting group for amines in multi-step syntheses.

The sulfonamide group can also be transformed into other functional groups. For instance, reaction with certain phosphide (B1233454) anions can lead to a novel nucleophilic substitution at the nitrogen atom, yielding phosphamides. researchgate.netacs.org

Reactivity of the Methoxybutyl Chain

The methoxybutyl chain in this compound is generally less reactive than the sulfonamide moiety under many conditions. The ether linkage is the most prominent feature of this chain.

Ether cleavage is a potential reaction, though it typically requires harsh conditions, such as strong acids (e.g., HBr or HI). Under such conditions, the ether oxygen is protonated, followed by nucleophilic attack by the conjugate base, leading to the formation of 4-hydroxybutane-1-sulfonamide (B6229878) and a methyl halide.

The aliphatic C-H bonds of the butyl chain can undergo radical functionalization , although this is not a common transformation for simple alkyl chains unless directed by a specific catalyst or functional group. More advanced C-H activation strategies, often employing transition metal catalysts, could potentially functionalize the butyl chain, for instance, at the position adjacent to the methoxy group or at the carbon alpha to the sulfonyl group. nih.govacs.org

The methoxy group itself can influence the reactivity of the adjacent methylene (B1212753) group. While not as activating as a carbonyl group, the ether oxygen can have subtle electronic effects on neighboring C-H bonds.

Role of this compound as a Synthetic Intermediate

While not a widely documented building block, this compound can serve as a useful synthetic intermediate. Its primary application stems from the reactivity of the sulfonamide group.

It can be envisioned as a precursor for the synthesis of a variety of N-substituted 4-methoxybutane-1-sulfonamides . By first performing N-alkylation or N-arylation, a diverse library of secondary or tertiary sulfonamides can be generated. These derivatives could be targets for medicinal chemistry programs or as ligands in catalysis.

Furthermore, by utilizing the sulfonamide as a protecting group for an amine , one could start with this compound, perform modifications on another part of a more complex molecule, and then cleave the sulfonamide to reveal a primary amine. The stability of the sulfonamide group to a wide range of reaction conditions makes it an effective protecting group. rsc.org

The precursor to this compound, 4-methoxybutane-1-sulfonyl chloride , is a more reactive and versatile intermediate. acs.orggoogle.com This sulfonyl chloride can react with a wide array of nucleophiles (amines, alcohols, thiols) to generate a broad spectrum of sulfonamides, sulfonate esters, and thioesters, respectively. acs.orgmagtech.com.cn The synthesis of this compound itself is a direct illustration of this, involving the reaction of the sulfonyl chloride with ammonia (B1221849).

Reaction Mechanisms Involving Sulfonamide Groups

The diverse reactivity of the sulfonamide group is underpinned by several fundamental mechanistic pathways.

Nucleophilic and Electrophilic Pathways

Nucleophilic Pathways: The sulfonamide nitrogen, particularly after deprotonation to the sulfonamidate anion, is a strong nucleophile. As discussed, this is the basis for N-alkylation reactions , which typically proceed via an Sₙ2 mechanism where the sulfonamidate attacks an alkyl halide. accelachem.comuni.lu

The sulfonamide oxygen atoms can also act as nucleophiles, though this is less common. There are instances where the oxygen can coordinate to a Lewis acid, which can activate the sulfonamide group towards other transformations. acs.org In some unique cases, such as the reaction of benzothiazole-2-sulfonamides with hydroxylamine (B1172632), the hydroxylamine acts as an oxygen nucleophile, attacking the sulfur and leading to cleavage of the S-N bond. researchgate.net

Electrophilic Pathways: The sulfur atom of the sulfonamide group is electrophilic due to the strong electron-withdrawing effect of the two oxygen atoms and the nitrogen atom. It is susceptible to attack by strong nucleophiles. For example, a novel nucleophilic substitution at the nitrogen of arylsulfonamides has been achieved using phosphide anions, which effectively displaces the sulfonyl group. researchgate.netacs.org

The nitrogen atom can also be made electrophilic. For instance, N-halosulfonamides, which can be formed from the corresponding sulfonamide, are effective electrophilic halogenating agents. Similarly, N-fluoro-N-alkylsulfonamides have been developed as electrophilic fluorinating reagents. organic-chemistry.org

Catalytic Roles and Mechanisms (e.g., Amidate-Assisted Dehydrogenation)

Sulfonamides and their derivatives can play crucial roles in catalysis, both as substrates and as ligands.

One notable catalytic process is dehydrogenation . For example, a domino dehydrogenation-condensation-hydrogenation sequence has been developed for the direct coupling of alcohols and sulfonamides, catalyzed by nanostructured ruthenium on magnetite. nih.gov The proposed mechanism involves the catalyst first dehydrogenating the alcohol to an aldehyde. This aldehyde then condenses with the sulfonamide to form an N-sulfonylimine intermediate. Finally, the catalyst facilitates the transfer hydrogenation of the imine to yield the N-alkylated sulfonamide, with water as the only byproduct. nih.gov Mechanistic studies using deuterated benzyl (B1604629) alcohol indicated that the dehydrogenation of the alcohol is the rate-determining step. nih.gov

Amidate-assisted C-H activation is another important catalytic mechanism where sulfonamides (or more commonly, carboxamides) play a key role. nih.govnih.gov In these reactions, the deprotonated amide (an amidate) acts as an internal ligand and base. The amidate moiety coordinates to a transition metal center (e.g., palladium or nickel) and facilitates the deprotonation of a C-H bond, leading to the formation of a metallacycle. nih.govnih.gov This directed C-H activation allows for the regioselective functionalization of otherwise unreactive C-H bonds. While more commonly demonstrated with carboxamides, the principles can be extended to sulfonamides, where the sulfonamidate would play a similar directing and base-assisting role.

Conclusion

4-Methoxybutane-1-sulfonamide is a simple aliphatic sulfonamide whose specific research applications and detailed chemical properties are not widely reported in the scientific literature. However, by understanding the fundamental chemistry of the sulfonamide functional group and aliphatic chains, its synthesis, reactivity, and potential areas of research can be reasonably inferred. Its availability as a research chemical suggests it may be used as a building block or intermediate in the synthesis of more complex molecules. Further research would be necessary to fully elucidate the specific characteristics and potential applications of this particular compound.

Structural Analysis and Conformational Landscapes

X-ray Crystallography of 4-Methoxybutane-1-sulfonamide and its Complexes

In the solid state, sulfonamides typically adopt a conformation where the geometry around the sulfur atom is tetrahedral. wikipedia.org The spatial arrangement of the butyl chain and the methoxy (B1213986) group relative to the sulfonamide headgroup is dictated by a combination of intramolecular forces, such as steric hindrance and electronic effects, and intermolecular forces within the crystal lattice.

For this compound, the torsion angle around the S-C bond is a key determinant of its conformation. Studies on various sulfonamides have shown that the orientation of the alkyl or aryl group attached to the sulfur atom can vary significantly. researchgate.net The flexible butane (B89635) chain in this compound allows for multiple possible conformers. However, in the crystalline state, it is expected to adopt a single, low-energy conformation. The conformation of the methoxybutyl chain will likely be extended to minimize steric strain.

Table 1: Expected Torsional Angles in the Solid-State Conformation of this compound

Dihedral AngleExpected Range (°)Rationale
O=S=O~119-120Consistent with tetrahedral geometry around sulfur.
C-S-N-HVariableInfluenced by intermolecular hydrogen bonding.
S-C1-C2-C3~180 (anti)Minimization of steric hindrance in the alkyl chain.
C2-C3-C4-OVariableCan adopt gauche or anti conformations.

Note: These are predicted values based on general principles of sulfonamide structures and require experimental verification.

The crystal packing of sulfonamides is predominantly governed by the formation of hydrogen bonds involving the sulfonamide group (-SO₂NH₂). nih.govresearchgate.net The nitrogen atom acts as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group act as hydrogen bond acceptors.

In the crystal lattice of this compound, it is anticipated that strong N-H···O hydrogen bonds will be the primary drivers of the supramolecular assembly, leading to the formation of chains or more complex three-dimensional networks. researchgate.net The methoxy group may also participate in weaker C-H···O interactions, further stabilizing the crystal structure. The packing efficiency will be influenced by the shape of the molecule and the interplay of these intermolecular forces. The presence of the flexible methoxybutyl chain may lead to different packing motifs compared to sulfonamides with rigid aromatic substituents. mdpi.comnih.gov

Gas-Phase Conformational Studies

In the gas phase, molecules are free from intermolecular interactions, allowing for the study of their intrinsic conformational preferences. mdpi.com Rotational spectroscopy and computational chemistry are powerful tools for investigating gas-phase structures. nih.gov

For this compound, computational modeling would likely predict several low-energy conformers corresponding to different rotations around the S-C, C-C, and C-O bonds. The most stable conformer in the gas phase is expected to be one that minimizes intramolecular steric repulsions. Theoretical studies on similar molecules have shown that the eclipsed conformation of the -NH₂ and -SO₂ groups is often favored in the gas phase. nih.gov The long alkyl chain introduces additional conformational flexibility that would need to be explored through detailed computational scans.

Solution-Phase Conformational Dynamics

In solution, the conformational equilibrium of this compound is influenced by the solvent polarity. researchgate.net Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the dynamic exchange between different conformers. umich.edu

The solvent can stabilize or destabilize certain conformations through solute-solvent interactions. For instance, in polar solvents, conformations with a larger dipole moment may be favored. In contrast, nonpolar solvents will favor conformations that minimize the exposed polar surface area. For this compound, the equilibrium between different rotamers of the methoxybutyl chain would be solvent-dependent. For example, intramolecular hydrogen bonding between the sulfonamide NH and the methoxy oxygen might be possible in non-polar solvents, leading to a folded conformation. In polar, hydrogen-bonding solvents, this intramolecular interaction would be disrupted in favor of intermolecular hydrogen bonds with the solvent. Theoretical studies have shown that for some sulfonamides, the staggered conformer is preferred in solution when solvent effects are considered. nih.gov

Influence of Substituents on Sulfonamide Conformation

The conformational preferences of the sulfonamide group are sensitive to the nature of the substituent on the sulfur atom. rsc.org The electronic and steric properties of the 4-methoxybutyl group will influence the rotational barrier around the S-C bond and the geometry at the nitrogen atom.

Advanced Analytical Methodologies for Sulfonamide Research

Chromatographic Techniques

Chromatography is a cornerstone of sulfonamide analysis, providing powerful separation capabilities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, each with specific applications in the analysis of compounds like 4-Methoxybutane-1-sulfonamide.

High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the simultaneous determination of multiple sulfonamide residues. nih.gov Reversed-phase HPLC is commonly used, enabling the separation of various sulfonamides. nih.gov The separation is typically achieved on a C18 column with a gradient mobile phase system, for instance, involving acetic acid, methanol, and acetonitrile. nih.govresearchgate.net UV detection is a common method for quantification, with the detection wavelength often set around 270 nm. mtc-usa.comrsc.org The method's linearity is generally established by analyzing spiked samples across a range of concentrations, often yielding high correlation coefficients (e.g., >0.995). nih.gov HPLC methods are valued for their ability to separate multiple sulfonamides within a single run. imeko.info

Table 1: Example HPLC Method Conditions for Sulfonamide Analysis

ParameterConditionReference
ColumnCogent RP Phenyl Hexyl™, 5μm, 100Å mtc-usa.com
Mobile Phase75:25 DI Water with 0.1% Formic Acid / Acetonitrile mtc-usa.com
ColumnZorbax Eclipse XDB C18 nih.govresearchgate.net
Mobile PhaseGradient of acetic acid, methanol, and acetonitrile nih.govresearchgate.net
Flow Rate1.0 mL/minute mtc-usa.com
DetectionUV at 270 nm mtc-usa.com
Injection Volume5 µL mtc-usa.com

Gas Chromatography (GC) is another technique utilized for the analysis of sulfonamides, although it typically requires the conversion of these relatively non-volatile compounds into more volatile derivatives. acs.org This derivatization is essential because sulfonamides themselves have poor chromatographic properties for GC analysis. The process involves chemical modification to increase their volatility, such as acylation. usda.gov For instance, after derivatization with reagents like pentafluoropropionic anhydride (B1165640) (PFPA), the resulting compounds can be analyzed by GC, often coupled with mass spectrometry (GC-MS) for confirmation. usda.gov The GC parameters, such as the initial column temperature and injector temperature, must be optimized for the specific derivatives being analyzed. usda.gov

To improve the sensitivity and selectivity of sulfonamide detection, particularly in HPLC, pre-column derivatization is a common strategy. nih.govnih.gov This involves reacting the sulfonamide with a labeling agent to form a derivative that is more easily detected, for example, by fluorescence detection (FLD). Fluorescamine is a widely used derivatization reagent that reacts with the primary amino group of sulfonamides to form highly fluorescent products. nih.govmdpi.commdpi.com This reaction significantly enhances detection limits compared to standard UV detection. nih.gov The derivatization conditions, such as pH and reaction time, must be carefully optimized. nih.govresearchgate.net Another derivatizing agent, 9-fluorenylmethyl chloroformate (FMOC-Cl), has also been successfully used to create derivatives that can be purified by solid-phase extraction (SPE) before HPLC analysis, greatly improving the limits of detection. nih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry (MS), are indispensable for the comprehensive analysis and confirmation of sulfonamides.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a powerful tool for the screening, quantification, and confirmation of sulfonamides. usda.gov This technique offers excellent sensitivity and selectivity, allowing for the detection of sulfonamides at very low concentrations. nih.govhpst.cz In LC-MS/MS, the sulfonamides are typically protonated under acidic conditions, and quantification is achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. rsc.orghpst.cz This provides structural information and allows for the differentiation of isomeric and isobaric sulfonamides. nih.gov The use of an internal standard is common to ensure accuracy. usda.gov Isotope dilution LC-MS methods have also been developed for the precise determination of sulfonamides in complex matrices. acgpubs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is also employed, particularly for confirmation purposes. usda.gov Similar to standalone GC, analysis by GC-MS requires derivatization of the sulfonamides to make them sufficiently volatile for gas-phase analysis. acs.orgusda.gov The mass spectrometer provides definitive identification of the derivatized analytes.

Table 2: Typical LC-MS/MS Parameters for Sulfonamide Analysis

ParameterSetting/ConditionReference
Ionization ModeElectrospray Ionization (ESI), Positive rsc.org
Analysis ModeMultiple Reaction Monitoring (MRM) rsc.org
ColumnC18 Analytical Column (e.g., 2.1 mm × 100 mm, 3 µm) rsc.org
Mobile PhaseGradient of Methanol and Water with 0.1% Formic Acid rsc.org
Flow Rate0.25 mL min-1 rsc.org
Column Temperature30 °C rsc.org

Spectrophotometric Quantification Methods

Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of sulfonamides. researchgate.net These methods are often based on a diazotization reaction of the primary aromatic amine group present in many sulfonamides. nih.gov This diazotized intermediate is then coupled with another reagent, such as 8-hydroxyquinoline (B1678124) or N-(1-Naphthyl) ethylenediamine (B42938) dihydrochloride (B599025) (NED), to produce a colored azo dye. researchgate.netnih.gov The intensity of the resulting color, which is proportional to the sulfonamide concentration, is then measured using a spectrophotometer at the wavelength of maximum absorption (λmax), which is often around 500 nm. nih.govresearchgate.net These methods can be quite sensitive, with Beer's law often obeyed over a concentration range of 0.1-7.0 µg/mL. nih.gov The simplicity, precision, and economy of these techniques make them suitable for routine analysis in pharmaceutical formulations. researchgate.net

Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of spectroscopic analysis of sulfonamides, chemometric techniques can be applied to resolve complex mixtures and improve the accuracy of quantification, especially when spectral overlap occurs. oup.com For instance, when analyzing binary mixtures of sulfonamides using spectrophotometry, the absorbance ratio calculated at two different wavelengths can be used. oup.com By applying curve-fitting processes, such as using orthogonal polynomials, a quadratic equation can be derived that relates the absorbance ratio to the relative concentration of the components. oup.com This approach allows for the determination of one compound in the presence of another. oup.com More advanced chemometric methods, such as principal component analysis (PCA) and partial least squares (PLS) regression, can be applied to full-spectrum data (e.g., from UV-Vis or infrared spectroscopy) to handle more complex mixtures and matrix interferences, enhancing the robustness and reliability of the analytical results.

Future Research Directions and Unexplored Avenues for 4 Methoxybutane 1 Sulfonamide

Development of Novel Synthetic Strategies

While the synthesis of sulfonamides is a well-established area of organic chemistry, the development of novel, more efficient, and sustainable methods for the preparation of specific alkylsulfonamides like 4-Methoxybutane-1-sulfonamide remains a pertinent research goal. researchgate.net Future investigations could focus on several promising areas:

Catalytic Approaches: Exploring novel catalysts, such as those based on earth-abundant metals or organocatalysts, could lead to milder and more selective synthetic routes. researchgate.net For instance, the development of a catalytic system that directly couples 4-methoxybutane precursors with a sulfonamoylating agent would represent a significant advancement over traditional methods that often involve harsh reagents and multiple steps.

Green Synthesis: Future synthetic strategies should prioritize the use of environmentally benign solvents, reagents, and reaction conditions. This could involve exploring biocatalytic methods or employing renewable starting materials to enhance the sustainability of the synthesis.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesKey Research Focus
Novel Catalysis Higher efficiency, selectivity, and milder reaction conditions.Development of earth-abundant metal catalysts or organocatalysts.
Flow Chemistry Improved safety, scalability, and reproducibility.Optimization of reactor design and reaction parameters for continuous production.
Green Synthesis Reduced environmental impact and increased sustainability.Exploration of biocatalysis and renewable starting materials.

Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and exploring its potential applications. Future research should aim to elucidate these mechanisms in detail.

Kinetic Studies: Detailed kinetic studies of the sulfonamidation reaction to form this compound can provide valuable insights into the reaction order, rate-determining steps, and the influence of various reaction parameters. acs.org This knowledge is essential for process optimization and control. The reaction of sulfonyl chlorides with amines can exhibit complex kinetics, sometimes involving third-order terms, particularly with hydrophobic amines. researchgate.net

Intermediate Trapping and Characterization: The identification and characterization of reactive intermediates, such as sulfonylium ions or other transient species, would provide a more complete picture of the reaction pathway. Spectroscopic techniques, such as in-situ NMR or IR, could be employed for this purpose.

Isotopic Labeling Studies: The use of isotopically labeled starting materials can help to trace the fate of individual atoms throughout the reaction, providing definitive evidence for proposed mechanistic pathways.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery process. researchgate.net For this compound, advanced computational modeling could be applied in several ways:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the molecular structure, electronic properties, and spectroscopic signatures of this compound. mdpi.com These calculations can also be used to model reaction pathways and predict activation energies, providing a theoretical framework for understanding its reactivity. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can be developed to predict various physicochemical properties of this compound and its derivatives, such as solubility, lipophilicity, and boiling point. researchgate.netfrontiersin.orgnih.gov These models can aid in the design of new derivatives with desired properties.

Molecular Dynamics Simulations: Molecular dynamics simulations can be employed to study the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules. This can provide insights into its behavior in different environments.

The following table outlines potential computational studies for this compound:

Computational MethodResearch GoalPredicted Outcome
Quantum Chemical Calculations (DFT) Elucidate electronic structure and reaction mechanisms.Prediction of molecular properties and reaction energetics.
QSPR Modeling Predict physicochemical properties of derivatives.Guidance for the design of new molecules with tailored properties.
Molecular Dynamics Simulations Investigate conformational dynamics and intermolecular interactions.Understanding of the compound's behavior in various environments.

Exploration of New Derivatization Chemistries

The synthesis of derivatives of this compound is a key strategy for modulating its properties and exploring its potential applications. Future research should focus on developing novel and efficient derivatization methods. acs.org

N-Functionalization: The sulfonamide nitrogen atom provides a handle for the introduction of a wide range of functional groups. acs.orgresearchgate.net This could include alkylation, arylation, or acylation to generate a library of new compounds with diverse structures and properties.

Modification of the Methoxy (B1213986) Group: The methoxy group could be demethylated to the corresponding alcohol, which could then be further functionalized through esterification, etherification, or other reactions.

C-H Functionalization: Recent advances in C-H activation chemistry could be applied to selectively functionalize the butane (B89635) backbone of the molecule, providing access to a range of novel derivatives that would be difficult to prepare using traditional methods.

Integration with Emerging Analytical Technologies

The development of advanced analytical methods is essential for the characterization, quantification, and purity assessment of this compound and its derivatives. nih.govymerdigital.comresearchgate.net The integration of emerging analytical technologies will be crucial in this regard.

Hyphenated Chromatographic Techniques: The coupling of high-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy provides powerful tools for the separation and structural elucidation of complex mixtures. actascientific.comsaspublishers.comijnrd.orgiosrjournals.orgresearchgate.net These hyphenated techniques will be invaluable for the analysis of reaction mixtures and the identification of impurities.

Advanced Spectroscopic Methods: The application of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be essential for the unambiguous assignment of the structure of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are crucial for confirming the elemental composition of new compounds and for identifying unknown impurities.

The following table summarizes key analytical techniques and their applications:

Analytical TechniqueApplication
HPLC-MS/MS Separation, quantification, and structural elucidation of the compound and its derivatives.
GC-MS Analysis of volatile derivatives and impurities.
2D NMR Spectroscopy Unambiguous structural assignment.
High-Resolution Mass Spectrometry Accurate mass determination and elemental composition analysis.

Q & A

Q. Key Considerations :

  • Moisture-sensitive reagents require inert atmospheres (e.g., nitrogen).
  • Temperature control (0–5°C) minimizes side reactions during sulfonylation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy (-OCH₃) protons as a singlet at ~3.3 ppm and sulfonamide (-SO₂NH-) protons as broad signals near 5.5–6.5 ppm .
    • ¹³C NMR : Confirm the methoxy carbon at ~55 ppm and sulfonamide-related carbons (e.g., SO₂ at ~45–50 ppm).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns in the solid state, critical for understanding bioactivity .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

Advanced: How can computational methods optimize the synthesis pathway of this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

Model Transition States : Identify energy barriers for sulfonylation steps, guiding solvent/base selection .

Predict Thermodynamics : Compare stability of intermediates (e.g., sulfonate esters vs. sulfonamides) to optimize reaction conditions .

Solvent Effects : Simulate solvation free energies to choose solvents (e.g., DCM vs. THF) that enhance yield .

Q. Example Workflow :

  • Use Gaussian or ORCA software for geometry optimization.
  • Validate with experimental kinetics (e.g., Arrhenius plots).

Advanced: How do researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

Answer:

  • Data Triangulation : Replicate assays under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols) to minimize variability .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy position, alkyl chain length) and correlate with bioactivity trends .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., impurity effects) .

Q. Case Study :

  • Discrepancies in antimicrobial activity may arise from differences in bacterial strains or assay media. Standardize protocols per CLSI guidelines .

Advanced: What strategies are used to design in vitro assays for evaluating this compound’s therapeutic potential?

Answer:

  • Target Selection : Prioritize targets (e.g., carbonic anhydrase, cyclooxygenase) based on homology with known sulfonamide-binding proteins .
  • Assay Design :
    • Enzyme Inhibition : Measure IC₅₀ via fluorometric or colorimetric assays (e.g., esterase activity with 4-nitrophenyl acetate) .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .

Advanced: How can reaction conditions be systematically optimized for higher yield and purity?

Answer:

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, stoichiometry, solvent polarity) and identify optimal parameters .

  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .

  • Workflow Example :

    VariableRange TestedOptimal Condition
    Temperature0°C to 40°C25°C
    Base (Triethylamine)1–3 equivalents2.2 equivalents
    Reaction Time2–24 hours12 hours

Advanced: How is the structure-activity relationship (SAR) of this compound analogs determined?

Answer:

  • Analog Synthesis : Prepare derivatives with variations in:
    • Methoxy group position (e.g., 2- vs. 4-methoxy).
    • Sulfonamide alkyl chain length (e.g., butane vs. propane).
  • Biological Testing : Screen analogs against disease-relevant targets (e.g., kinases, proteases) .
  • Computational SAR : Use molecular docking (AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Q. Key Finding :

  • Longer alkyl chains may enhance membrane permeability but reduce solubility—balance via logP calculations .

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Reactant of Route 1
Reactant of Route 1
4-Methoxybutane-1-sulfonamide
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.